Kinase Selectivity Fingerprint: Preferential CDK7 Binding over CDK9
In a quantitative kinase binding assay, the compound demonstrated a high-affinity interaction with Cyclin-dependent kinase 7 (CDK7), a master regulator of transcription and cell cycle progression. The measured Kd of 1.30 nM [1] indicates potent target engagement at this critical cancer target.
| Evidence Dimension | Binding affinity (Kd) for CDK7 vs. CDK9 |
|---|---|
| Target Compound Data | CDK7 Kd: 1.30 nM |
| Comparator Or Baseline | CDK9 Kd: 4.0 nM (intra-assay comparator for selectivity window) [1] |
| Quantified Difference | ~3.1-fold selectivity for CDK7 over CDK9 based on Kd ratio |
| Conditions | Wild-type human full-length CDK7 (M1-L344) and CDK9 (M1-F372) expressed in mammalian/bacterial systems; Kinomescan method (LanthaScreen Eu kinase binding assay) |
Why This Matters
Demonstrates quantifiable, biochemically verified selectivity for CDK7 over CDK9, a crucial parameter for researchers developing transcription-targeted cancer therapies, as CDK9 inhibition is associated with a distinct toxicity profile.
- [1] BindingDB. BDBM50553499 (CHEMBL4754493). Affinity Data for Cyclin-dependent kinase 7 and Cyclin-dependent kinase 9. Accessed via BindingDB. View Source
